![molecular formula C15H15BrN2 B1527814 1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline CAS No. 1220017-22-0](/img/structure/B1527814.png)
1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
This compound, also known as 1-(5-Bromo-3-methylpyridin-2-yl)piperazine, has a molecular weight of 256.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrN3/c1-8-6-9(11)7-13-10(8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . Unfortunately, no further physical or chemical properties were found in the available resources.Scientific Research Applications
Novel Synthetic Approaches
Four-Component One-Pot Synthesis : A method has been developed for synthesizing dihydropyrindines and tetrahydroquinolines, including structures similar to "1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline". This process uses a one-pot, three-step, four-component sequence involving an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, a cyclic N-morpholino alkene, and ammonium chloride. This synthesis highlights the compound's role in constructing complex heterocycles that are significant in natural products and pharmaceutical chemistry (Yehia, Polborn, & Müller, 2002).
Antimicrobial Activity
Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines Synthesis : Research into related heterocyclic compounds, such as the synthesis of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines, demonstrates the broader chemical space around tetrahydroquinoline derivatives. These compounds were evaluated for antimicrobial activity, indicating the potential of "1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline" and related molecules in developing new antimicrobial agents (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).
Catalytic and Synthetic Utility
Lewis Acid Catalysis : The compound's framework has been utilized in Lewis acid-catalyzed reactions for the formation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This reflects its utility in constructing complex molecules, underscoring the versatility of tetrahydroquinoline derivatives in organic synthesis (Lu & Shi, 2007).
Advanced Materials and Drug Synthesis
Manufacturing of Anticancer Agents : A large-scale process describes the manufacturing of anticancer agents from precursors related to "1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline". This showcases the compound's importance in the pharmaceutical industry, particularly in the synthesis of drugs targeting cancer (Malmgren, Bäckström, Sölver, & Wennerberg, 2008).
Safety and Hazards
properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c1-11-9-13(16)10-17-15(11)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWIHOSUONLAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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